molecular formula C19H15N3O5S B2860418 (Z)-2,4-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865181-64-2

(Z)-2,4-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2860418
CAS RN: 865181-64-2
M. Wt: 397.41
InChI Key: UZIDHLHXLZFDDA-VXPUYCOJSA-N
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Description

(Z)-2,4-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C19H15N3O5S and its molecular weight is 397.41. The purity is usually 95%.
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Scientific Research Applications

Antiparasitic Activity

Thiazolides, including nitazoxanide and its derivatives, show significant antiparasitic activity against a range of protozoa and helminths affecting humans and animals. Their mechanism of action is not solely dependent on the nitro group of the thiazole ring, suggesting alternative pathways for their antiparasitic effects. Modifications to the benzene ring, such as methylation, can influence their activity, highlighting the importance of chemical structure in their function (Esposito et al., 2005).

Anticancer Properties

Thiazolides have been investigated for their anticancer properties, particularly in colon cancer cells. They induce cell death through apoptosis, which is cell cycle-dependent. This effect is mediated by the glutathione-S-transferase Pi (GSTP1) enzyme, suggesting a novel approach to cancer therapy targeting specific cellular pathways (Müller et al., 2008).

Antimicrobial and Antiviral Activities

The broad-spectrum activity of thiazolides against bacteria, viruses, and intracellular pathogens is notable. Their effectiveness extends beyond the reduction of the nitro group, implicating multiple mechanisms of action. This versatility makes thiazolides a promising class of drugs for addressing diverse infectious diseases (Hemphill et al., 2012).

Chemical Properties and Structural Analysis

Research into the chemical properties and structural analysis of thiazolides and their derivatives, including the study of positional isomerism, crystal structure, and interaction energies, provides fundamental insights into their biological activities. These studies help in understanding the impact of molecular modifications on their therapeutic potential and pave the way for the design of more effective drugs (Latiff et al., 2020).

properties

IUPAC Name

2,4-dimethoxy-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5S/c1-4-9-21-15-8-5-12(22(24)25)10-17(15)28-19(21)20-18(23)14-7-6-13(26-2)11-16(14)27-3/h1,5-8,10-11H,9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIDHLHXLZFDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)[N+](=O)[O-])CC#C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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